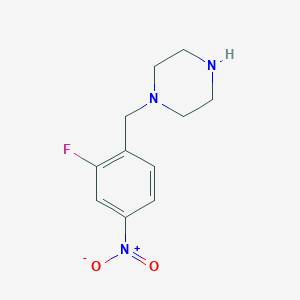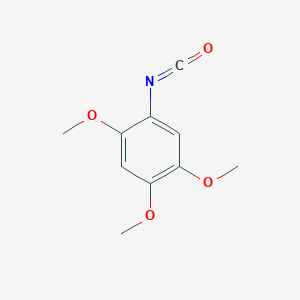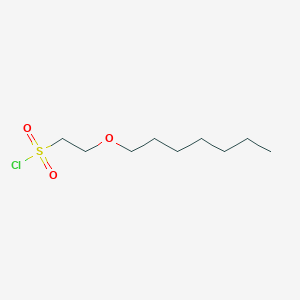
5-Bromo-4,6-dichloro-2-iodopyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4,6-dichloro-2-iodopyrimidine: is a halogenated pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine. The presence of bromine, chlorine, and iodine atoms in the pyrimidine ring makes this compound highly reactive and useful in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with 4,6-dichloropyrimidine.
Iodination: The iodination at the 2-position can be performed using iodine or hydroiodic acid under controlled conditions.
Industrial Production Methods: The industrial production of 5-Bromo-4,6-dichloro-2-iodopyrimidine involves large-scale bromination and iodination processes, often using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound undergoes nucleophilic substitution reactions due to the presence of halogen atoms.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs to form various substituted pyrimidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Cross-Coupling: Palladium catalysts, arylboronic acids, and alkynylzincs.
Major Products:
- Substituted pyrimidines with various functional groups depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new pharmaceuticals and agrochemicals.
Biology and Medicine:
- Investigated for its potential as a kinase inhibitor.
- Used in the synthesis of compounds with potential anticancer and antiviral activities.
Industry:
- Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-4,6-dichloro-2-iodopyrimidine involves its ability to act as an electrophile in various chemical reactions. The halogen atoms enhance its reactivity, allowing it to form covalent bonds with nucleophiles. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
5-Bromo-2-iodopyrimidine: Similar structure but lacks the chlorine atoms, making it less reactive in certain substitution reactions.
5-Bromo-2,4-dichloropyrimidine: Lacks the iodine atom, which affects its reactivity in cross-coupling reactions.
Uniqueness:
- The presence of bromine, chlorine, and iodine atoms in 5-Bromo-4,6-dichloro-2-iodopyrimidine makes it highly versatile and reactive, suitable for a wide range of chemical transformations and applications.
Properties
Molecular Formula |
C4BrCl2IN2 |
|---|---|
Molecular Weight |
353.77 g/mol |
IUPAC Name |
5-bromo-4,6-dichloro-2-iodopyrimidine |
InChI |
InChI=1S/C4BrCl2IN2/c5-1-2(6)9-4(8)10-3(1)7 |
InChI Key |
ASQTYPRBMLFVFP-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)I)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Methylidenespiro[3.5]nonane](/img/structure/B13533957.png)

![tert-butylN-[1-(3-aminopropyl)cyclopropyl]carbamate](/img/structure/B13533980.png)




